4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring: The initial step involves the bromination of a phenyl ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Introduction of the Chlorophenoxy Group:
Acetamido Group Addition: The acetamido group is introduced via an acylation reaction using acetic anhydride and a catalyst like pyridine.
Formation of the Imino Group: The imino group is formed through a condensation reaction between the acetamido derivative and an aldehyde.
Final Coupling with 4-Nitrobenzoate: The final step involves the esterification of the intermediate compound with 4-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), chlorosulfonic acid (ClSO3H)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[(phenylimino)methyl]phenol: This compound shares a similar brominated phenyl structure but lacks the chlorophenoxy and nitrobenzoate groups.
2,4-Disubstituted Thiazoles: These compounds exhibit similar biological activities and are used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of bromine, chlorine, and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H15BrClN3O6 |
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Molecular Weight |
532.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H15BrClN3O6/c23-16-3-10-20(33-22(29)14-1-6-18(7-2-14)27(30)31)15(11-16)12-25-26-21(28)13-32-19-8-4-17(24)5-9-19/h1-12H,13H2,(H,26,28)/b25-12+ |
InChI Key |
DRQOOMWAXJDIDO-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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